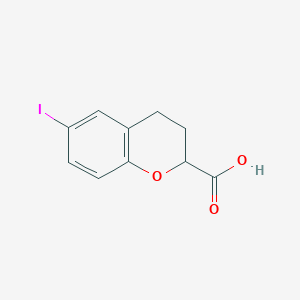

6-Iodochromane-2-carboxylic acid

Description

Historical Context and Evolution of Chromane (B1220400) Scaffold Research

The chromane scaffold, a heterocyclic moiety composed of a benzene (B151609) ring fused to a dihydropyran ring, has long been a subject of scientific inquiry due to its prevalence in a vast array of natural products and biologically active molecules. nih.govnumberanalytics.com Historically, research into chromane derivatives was significantly propelled by the discovery and study of naturally occurring compounds like tocopherols (B72186) (Vitamin E), which feature a 6-hydroxy-chromanol core and are recognized for their antioxidant properties. scripps.edu This discovery highlighted the chromane ring system as a "privileged scaffold," a molecular framework that is able to provide ligands for diverse biological receptors. numberanalytics.comnih.gov

Over the years, the focus of chromane research has evolved from the isolation and characterization of natural products to the rational design and synthesis of novel derivatives with therapeutic potential. nih.govmdpi.com This evolution was driven by the recognition that the chromane core could serve as a versatile template for developing agents targeting a wide range of diseases, including neurodegenerative disorders, cancer, and microbial infections. nih.gov The structural simplicity of the basic chromane unit, combined with the potential for diverse functionalization, has made it an attractive target for synthetic chemists and a cornerstone in many drug discovery programs. mdpi.com

Significance of 6-Substitution in Chromane Systems for Chemical and Biological Inquiry

The substitution pattern on the aromatic ring of the chromane scaffold plays a critical role in modulating its physicochemical properties and biological activity. The 6-position, in particular, has been a focal point for chemical modification. Alterations at this position can significantly influence factors such as lipophilicity, electronic properties, and metabolic stability, which in turn affect a compound's pharmacokinetics and pharmacodynamics. numberanalytics.comnih.gov

Research has shown that introducing different substituents at the 6-position can dramatically alter the biological profile of chromane derivatives. For instance, studies on chroman-4-ones revealed that electron-withdrawing groups at this position could enhance inhibitory activity against certain enzymes. researchgate.net Halogenation, including the introduction of fluorine, chlorine, bromine, and iodine, is a common strategy in medicinal chemistry. Halogens can act as bioisosteres for other functional groups, improve membrane permeability, and block metabolic pathways. drughunter.com Specifically, substitutions with larger halogens can provide valuable anchor points for strong interactions with biological targets. The strategic placement of substituents at the 6-position is therefore a key tool for fine-tuning the therapeutic potential of chromane-based compounds.

Rationale for Focused Investigation of 6-Iodochromane-2-carboxylic Acid

The focused investigation of this compound stems from its role as a highly versatile synthetic intermediate in medicinal chemistry. acs.orgenamine.net While the compound itself may not be the final active pharmaceutical ingredient, its unique structure offers significant advantages for the synthesis of complex molecular libraries for drug discovery. enamine.net

The primary rationale for its use lies in the chemical reactivity of the iodine substituent. The carbon-iodine bond is relatively weak and susceptible to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This makes the iodine atom an exceptionally useful "synthetic handle." Specifically, it is an ideal precursor for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These methodologies allow for the efficient and modular introduction of a wide range of substituents (e.g., aryl, alkyl, alkynyl groups) at the 6-position.

This capability is crucial for structure-activity relationship (SAR) studies, where researchers systematically modify a lead compound to optimize its biological activity. By starting with this compound, chemists can rapidly generate a diverse library of 6-substituted chromane-2-carboxylic acids, enabling a thorough exploration of the chemical space around this privileged scaffold. The carboxylic acid moiety at the 2-position further enhances its utility, serving as another key point for modification or as an essential group for interacting with biological targets. nih.govnih.gov

Overview of Research Paradigms and Methodologies Applied to Chromane Derivatives

The study of chromane derivatives employs a wide range of modern research paradigms and methodologies. Synthetic approaches are central to this field, with numerous methods developed for the construction of the core chromane ring and its subsequent functionalization. nih.govyoutube.com

Common synthetic strategies for the chromane scaffold include:

Palladium-catalyzed reactions: Intramolecular aryloxycarbonylation of compounds like 3-iodochromone is a sophisticated method to build related chromane structures. acs.org

Condensation reactions: The reaction of phenols with α,β-unsaturated aldehydes or ketones is a classical and still widely used method.

Mitsunobu reaction: This reaction can be employed for the cyclization step to form the dihydropyran ring.

Multi-component reactions: These reactions allow for the assembly of complex chromane derivatives in a single step from multiple starting materials, offering efficiency and atom economy. researchgate.net

Once synthesized, these derivatives are subjected to a battery of analytical and evaluative techniques. Structural characterization is typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For chiral compounds, methods to determine enantiomeric purity, such as chiral chromatography, are essential. Biological evaluation involves in vitro assays to determine the compound's activity against specific targets (e.g., enzymes, receptors) and cellular assays to assess its effects on biological systems.

Structure

3D Structure

Propriétés

IUPAC Name |

6-iodo-3,4-dihydro-2H-chromene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IO3/c11-7-2-4-8-6(5-7)1-3-9(14-8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUUOJGIUGRFQCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)I)OC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30623261 | |

| Record name | 6-Iodo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227960-58-9 | |

| Record name | 6-Iodo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Total Synthesis of 6-Iodochromane-2-carboxylic Acid

Strategic Disconnections and Retrosynthetic Analysis

Retrosynthetic analysis is a problem-solving technique in organic synthesis where a target molecule is broken down into simpler, commercially available starting materials through a series of logical disconnections. youtube.comyoutube.com For this compound, the primary disconnections involve the formation of the chromane (B1220400) ring and the introduction of the iodo and carboxylic acid functionalities.

A logical retrosynthetic approach would first disconnect the carboxylic acid group at the C-2 position. This leads back to a 6-iodochromane intermediate. This transformation can be achieved in the forward sense through various methods, such as the oxidation of a primary alcohol or the hydrolysis of a nitrile. libretexts.orgyoutube.com

The next key disconnection breaks the chromane ring itself. This can be envisioned through a cyclization reaction, typically an intramolecular etherification. This disconnection reveals a substituted phenolic precursor and a three-carbon side chain containing appropriate functional groups to facilitate the ring closure. The iodine atom at the C-6 position is generally introduced onto the aromatic ring of the phenolic starting material prior to the chromane ring formation.

Development and Optimization of Synthetic Pathways

The forward synthesis, guided by the retrosynthetic analysis, involves several critical steps, each with various strategic options.

The introduction of iodine at the C-6 position of the aromatic ring is a crucial step. Direct iodination of phenol (B47542) derivatives can be achieved using various iodinating agents. The choice of reagent and reaction conditions is critical to ensure regioselectivity, favoring substitution at the para-position to the hydroxyl group. Common methods for halogenation include the use of molecular iodine in the presence of an oxidizing agent or the use of N-iodosuccinimide (NIS). libretexts.orgyoutube.comyoutube.com The reactivity of the aromatic ring is influenced by the activating hydroxyl group, which directs electrophilic substitution to the ortho and para positions.

The construction of the chromane ring is a pivotal transformation in the synthesis. researchgate.net A common and effective method is the intramolecular Williamson ether synthesis, where a phenoxide attacks an alkyl halide within the same molecule to form the heterocyclic ring.

An alternative powerful strategy for chromane ring construction is the intramolecular cyclization of epoxides with nucleophiles. researchgate.net For instance, a suitably substituted epoxide can undergo ring-opening by the phenolic hydroxyl group to form the chromane skeleton. researchgate.net Palladium-catalyzed intramolecular aryloxycarbonylation has also been explored for the synthesis of related chroman-2,4-diones, which could potentially be adapted. acs.org Organocatalytic domino reactions, such as a Michael/hemiacetalization sequence, have also proven effective for the stereoselective synthesis of functionalized chromanes. rsc.org

Several methods exist for installing the carboxylic acid group at the C-2 position of the chromane ring. researchgate.netthieme.comorganic-chemistry.org One common approach involves the oxidation of a pre-existing functional group at C-2, such as a primary alcohol or an aldehyde.

Table 1: Comparison of Synthetic Strategies for Chromane Ring Formation

| Method | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Intramolecular Williamson Ether Synthesis | Base (e.g., K2CO3, NaH), Solvent (e.g., DMF, Acetone) | Generally reliable, wide substrate scope. | May require harsh conditions. |

| Intramolecular Epoxide Ring-Opening | Acid or Base Catalyst | Can be highly stereoselective. researchgate.net | Requires synthesis of the epoxide precursor. researchgate.net |

| Palladium-Catalyzed Cyclization | Palladium Catalyst, Ligands, CO gas | Can offer high chemoselectivity. acs.org | Requires specialized equipment and catalysts. acs.org |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of synthesizing this compound and related chromane derivatives, several green approaches can be considered.

The use of environmentally benign solvents, such as water or ethanol, is a key aspect of green synthesis. researchgate.net Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. researchgate.neteurekalert.org The synthesis of chromone-2-carboxylic acids has been successfully optimized using microwave irradiation. nih.gov

Furthermore, the use of reusable catalysts, such as solid-supported catalysts or organocatalysts that can be recovered and reused, aligns with green chemistry principles. researchgate.netnih.gov For instance, Rochelle salt has been used as a green, heterogeneous, and reusable catalyst for the synthesis of substituted chromenes. researchgate.net The development of one-pot, multi-component reactions, where multiple synthetic steps are carried out in a single reaction vessel, also contributes to a greener process by reducing the need for intermediate purification steps and minimizing waste. nih.gov

Table 2: Green Chemistry Metrics for Synthetic Reactions

| Metric | Description | Ideal Value |

|---|---|---|

| Atom Economy | The measure of the efficiency of a reaction in terms of how many atoms of the reactants are incorporated into the final product. | 100% |

| E-Factor (Environmental Factor) | The ratio of the mass of waste generated to the mass of the desired product. | As low as possible |

Derivatization and Analogue Synthesis

The strategic modification of this compound is a cornerstone for developing new chemical entities. The carboxylic acid and the aryl halide moieties serve as versatile handles for introducing a variety of substituents and for building molecular complexity.

The carboxylic acid group is readily transformed into esters and amides to alter the physicochemical properties of the parent molecule or to create intermediates for further synthesis.

Esterification: The formation of esters from this compound can be achieved through standard acid-catalyzed esterification with an appropriate alcohol. googleapis.com This transformation is often employed to enhance properties such as cell permeability.

Amidation: The conversion of the carboxylic acid to an amide is a common strategy in medicinal chemistry to introduce new pharmacophoric groups. This is typically accomplished using standard peptide coupling reagents to form a bond with a wide array of primary and secondary amines. googleapis.com

The iodine atom on the aromatic ring is an excellent substrate for transition metal-catalyzed cross-coupling reactions, which are powerful tools for creating carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a highly effective method for coupling the aryl iodide with various aryl and heteroaryl boronic acids. frontiersin.orgacs.org The reaction typically employs a palladium catalyst, such as [Pd(PPh₃)₄] or complexes with specialized ligands, and a base to facilitate the coupling. frontiersin.orgorganic-chemistry.orgacs.org This method allows for the introduction of a wide range of substituents at the 6-position of the chromane core. thieme-connect.com While aryl iodides are generally reactive, reaction conditions, including temperature and the specific palladium/ligand system, can influence the efficiency of the coupling. acs.org

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne. wikipedia.orgnih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. wikipedia.orgnih.govresearchgate.net Copper-free versions of the Sonogashira reaction have also been developed. researchgate.net The reaction is highly versatile and can be carried out under mild conditions, making it suitable for the synthesis of complex molecules. wikipedia.orglibretexts.org

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the aryl iodide with an alkene, leading to the formation of a new carbon-carbon bond with a vinyl group. acs.orgorganic-chemistry.orgmdpi.com This reaction offers a way to introduce alkenyl substituents, which can be further functionalized. acs.orglibretexts.org The choice of catalyst, base, and reaction conditions can influence the yield and selectivity of the reaction. mdpi.comnih.gov

The chromane scaffold itself, a benzodihydropyran structure, is a privileged motif found in many biologically active natural products and synthetic compounds. researchgate.netresearchgate.netwikipedia.org While derivatization primarily focuses on the existing functional groups of this compound, the chromane core can also be a target for introducing further diversity.

Functionalization of the chromane ring system can be achieved through methods such as deprotonative metallation, which allows for the introduction of substituents at specific positions. researchgate.net The inherent reactivity of the chromone (B188151) core, a related structure, has been explored through C-H activation strategies, demonstrating the potential for site-selective functionalization at various positions on the ring system. nih.govacs.org These advanced methods provide access to a wider range of structurally diverse chromane derivatives.

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Acyl Substitution Reactions at the C-2 Carboxyl Group

It is important to note that direct nucleophilic acyl substitution on a carboxylic acid can be challenging due to the acidic nature of the carboxyl proton. masterorganicchemistry.com In the presence of a basic nucleophile, an acid-base reaction often occurs first, leading to the formation of a carboxylate anion. masterorganicchemistry.com This deprotonation reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack. masterorganicchemistry.com To circumvent this, the carboxylic acid is often converted into a more reactive derivative, such as an acid chloride or an ester, to facilitate the substitution reaction. libretexts.orgpearson.com

The rate of nucleophilic acyl substitution is influenced by both the initial addition of the nucleophile and the subsequent elimination of the leaving group. pressbooks.pub However, the initial nucleophilic attack is generally the rate-determining step. pressbooks.pub Factors that increase the electrophilicity of the carbonyl carbon will therefore accelerate the reaction. pressbooks.publibretexts.org

From a thermodynamic perspective, these reactions are treated as equilibria. masterorganicchemistry.com The position of the equilibrium is dictated by the relative basicity of the nucleophile and the leaving group, with the reaction favoring the formation of the weaker base. masterorganicchemistry.com

The nature of the leaving group is a critical determinant of the reaction rate in nucleophilic acyl substitution. oregonstate.edu Weaker bases are better leaving groups, and thus, derivatives with leaving groups that are weak bases will react more readily. oregonstate.edulibretexts.org For instance, acid chlorides are highly reactive because the chloride ion is an excellent leaving group (a very weak base). libretexts.org In the case of 6-Iodochromane-2-carboxylic acid, the hydroxyl group is a relatively poor leaving group. libretexts.org To enhance reactivity, it can be protonated in acidic conditions or converted to a better leaving group, such as a chlorosulfite group by reacting with thionyl chloride. libretexts.org

The general order of reactivity for carboxylic acid derivatives, based on the leaving group's basicity, is as follows: acid halides > acid anhydrides > esters ~ carboxylic acids > amides. pearson.comyoutube.com

Stereoelectronic effects, which pertain to the influence of orbital alignment on the reaction pathway, play a role in nucleophilic acyl substitution. The approach of the nucleophile to the carbonyl carbon and the subsequent departure of the leaving group are governed by specific orbital interactions. The tetrahedral intermediate is stabilized by the delocalization of the negative charge on the oxygen atom. youtube.com The subsequent reformation of the carbonyl double bond and expulsion of the leaving group involve specific orbital overlaps that facilitate the reaction. libretexts.org

Electrophilic Aromatic Substitution on the Iodinated Phenyl Ring

The benzene (B151609) ring of the chromane (B1220400) system, being substituted with an iodine atom and an ether linkage, can undergo electrophilic aromatic substitution reactions. numberanalytics.commasterorganicchemistry.com These reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. numberanalytics.commasterorganicchemistry.com The reaction proceeds through a two-step mechanism: initial attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), followed by the loss of a proton to restore aromaticity. numberanalytics.commasterorganicchemistry.comuci.edu The first step, the formation of the carbocation, is typically the rate-determining step. masterorganicchemistry.comuci.edu

Reactivity of the C-6 Iodine Substituent

The iodine atom at the C-6 position serves as a versatile handle for introducing further molecular complexity through various cross-coupling reactions. wikipedia.org

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orglibretexts.org The aryl iodide functionality of this compound makes it an excellent substrate for these transformations. libretexts.org It is important to note that the presence of a carboxylic acid group can sometimes interfere with these reactions, potentially by interacting with the palladium catalyst. reddit.com In such cases, optimization of the reaction conditions, such as the choice of catalyst, ligands, and base, may be necessary. reddit.com

Suzuki Reaction: The Suzuki coupling involves the reaction of an organohalide with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used for the formation of biaryl structures. The general mechanism involves the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orglibretexts.org

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. libretexts.orgorganic-chemistry.org The presence of the carboxylic acid group might necessitate specific reaction conditions, as some protocols describe decarboxylative Heck reactions where the carboxylic acid itself participates in the reaction. nih.govbeilstein-journals.org

Sonogashira Reaction: The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction is highly effective for the synthesis of arylalkynes. libretexts.org The aryl iodide of this compound is a suitable electrophile for this transformation. libretexts.org Decarbonylative Sonogashira couplings of carboxylic acids have also been developed, where the carboxylic acid is activated and then participates in the coupling. nih.govnih.gov

Oxidation and Reduction Processes of the Chromane Core

The chromane core of this compound is susceptible to both oxidation and reduction reactions, which can be used to introduce further functionality or to modify the existing structure.

Oxidation:

The benzylic C-H bonds at the C4 position of the chromane ring are potential sites for oxidation. Under controlled oxidation conditions, using reagents such as chromium trioxide (CrO₃) or potassium permanganate (B83412) (KMnO₄), the C4 position could be oxidized to a ketone, yielding a chroman-4-one derivative. The reactivity of the aromatic ring itself towards oxidation is generally low due to its aromatic stability. However, under harsh oxidative conditions, degradation of the aromatic ring can occur. nih.gov Electrochemical methods have also been employed for the oxidation of similar chromanol structures, leading to the formation of quinone-type species. researchgate.net

Reduction:

The carboxylic acid group at the C2 position can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation would yield (6-iodochroman-2-yl)methanol. Softer reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not strong enough to reduce carboxylic acids but can be used for the reduction of ketones, such as a chroman-4-one derivative. acs.org

The aromatic ring can also be reduced under certain conditions. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under high pressure and temperature can lead to the saturation of the benzene ring, affording the corresponding perhydrochromane derivative. During this process, the iodine atom is also likely to be removed via hydrogenolysis.

| Reaction Type | Reagent(s) | Potential Product(s) |

| Oxidation of C4 | CrO₃, KMnO₄ | 6-Iodochroman-4-one-2-carboxylic acid |

| Reduction of COOH | LiAlH₄ | (6-Iodochroman-2-yl)methanol |

| Reduction of Aromatic Ring | H₂, Pd/C or PtO₂, High P/T | Perhydrochromane-2-carboxylic acid |

| Dehalogenation | H₂, Pd/C | Chromane-2-carboxylic acid |

This table outlines potential oxidation and reduction reactions of the chromane core based on established chemical principles.

Investigation of Reaction Mechanisms through Advanced Spectroscopic Techniques

The elucidation of reaction pathways and the characterization of intermediates and products in the chemical transformations of this compound rely heavily on advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for tracking the progress of reactions. For instance, in a nucleophilic aromatic substitution reaction, the disappearance of the signals corresponding to the aromatic protons adjacent to the iodine atom and the appearance of new signals corresponding to the protons of the newly introduced substituent would be indicative of a successful reaction. The chemical shifts of the protons and carbons in the chromane ring provide valuable information about the electronic environment and the stereochemistry of the molecule. scispace.comresearchgate.net The acidic proton of the carboxylic acid group typically appears as a broad singlet at a downfield chemical shift (around 10-13 ppm) in the ¹H NMR spectrum. libretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups. The carboxylic acid moiety exhibits a characteristic broad O-H stretching vibration (around 2500-3300 cm⁻¹) and a strong C=O stretching vibration (around 1700-1750 cm⁻¹). libretexts.orgorgchemboulder.comspectroscopyonline.com Changes in these bands, or the appearance of new characteristic bands, can confirm the transformation of the carboxylic acid group or other parts of the molecule. For example, the reduction of the carboxylic acid to an alcohol would result in the disappearance of the C=O stretch and the appearance of a broad O-H stretch characteristic of an alcohol.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The presence of iodine with its characteristic isotopic pattern (a single stable isotope at m/z 127) would be readily identifiable in the mass spectrum of this compound. libretexts.org Following a nucleophilic substitution reaction where iodine is replaced, the mass spectrum of the product would show a new molecular ion peak corresponding to the mass of the product. High-resolution mass spectrometry (HRMS) can be used to determine the exact elemental composition of the products and intermediates. nih.gov Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation pathways of the parent ion, providing further structural insights. nih.gov

| Spectroscopic Technique | Information Gained |

| ¹H NMR | Proton environment, stereochemistry, reaction progress |

| ¹³C NMR | Carbon skeleton, electronic environment |

| IR Spectroscopy | Presence and transformation of functional groups |

| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns |

This table summarizes the application of various spectroscopic techniques in the study of this compound and its derivatives.

Stereochemical Analysis and Enantioselective Approaches

Chirality at the C-2 Position of the Chromane (B1220400) Ring

The C-2 carbon of the dihydropyran ring in 6-iodochromane-2-carboxylic acid is a stereogenic center, as it is bonded to four different groups: the oxygen atom of the ring, a hydrogen atom, the C-3 carbon of the ring, and a carboxylic acid group. This chirality gives rise to a pair of enantiomers that are non-superimposable mirror images of each other. The absolute configuration at this center is designated as either (R) or (S) based on the Cahn-Ingold-Prelog priority rules. wikipedia.orglibretexts.orglibretexts.orgyoutube.com

The production of enantiomerically pure or enriched this compound can be achieved through various strategies, including asymmetric synthesis, where one enantiomer is preferentially formed, or through the resolution of a racemic mixture. libretexts.org

One established method for asymmetric synthesis involves the use of chiral auxiliaries. wikipedia.orgresearchgate.netosi.lv A chiral auxiliary is a stereogenic group that is temporarily incorporated into the structure of a reactant to control the stereochemical outcome of a subsequent reaction. wikipedia.org In the context of this compound synthesis, a chiral auxiliary could be attached to a precursor molecule to direct the cyclization or another key bond-forming step in a diastereoselective manner. researchgate.net After the desired stereocenter is established, the auxiliary is removed to yield the enantiomerically enriched product. wikipedia.orgwilliams.edu Evans' oxazolidinones are a well-known class of chiral auxiliaries that have been successfully employed in the asymmetric synthesis of various chiral carboxylic acids. williams.edu

Asymmetric catalysis offers a more elegant and atom-economical approach to enantioselective synthesis. scienceopen.comscienceopen.comrsc.orgnih.gov This strategy employs a chiral catalyst to control the stereoselectivity of a reaction, allowing for the generation of a large amount of enantiomerically enriched product from a small amount of the catalyst. For the synthesis of chiral chromanes, several catalytic asymmetric methods have been developed. These include organocatalytic domino reactions, such as Michael/hemiacetalization sequences, which have been shown to produce functionalized chromanes with high diastereo- and enantioselectivities. rsc.orgscispace.com Transition metal catalysis, for instance, using nickel complexes with chiral ligands, has also been effectively used for the asymmetric synthesis of chromane derivatives. chemrxiv.orgnih.gov These catalytic systems can create the chiral center at the C-2 position with high enantiomeric excess (ee). rsc.orgnih.gov

Table 1: Examples of Asymmetric Catalysis for Chromane Synthesis

| Catalyst Type | Reaction Type | Products | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |

| Modularly Designed Organocatalysts | Domino Michael/Hemiacetalization | Functionalized Chroman-2-ones and Chromanes | Up to 99% | Up to 99:1 | rsc.org |

| Ni(II)-Bis(oxazoline) Complex | One-pot reaction of o-QMs and dicarbonyls | Enantioenriched 4H-Chromenes | Up to 95% | N/A | nih.gov |

| P-chiral Monophosphine Ligand with Nickel | Reductive Cyclization of Aryl Chained Alkynones | Chiral Chromans with Quaternary Allylic Siloxanes | Up to 95.5:4.5 er | N/A | chemrxiv.org |

| BINAM-derived Lewis Base | Carbosulfenylation of Alkenes | 3,4-Disubstituted Chromans | ≥99:1 er | N/A | nih.gov |

Note: "er" stands for enantiomeric ratio.

Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture. nih.govpsu.eduresearchgate.net This method utilizes the high stereoselectivity of enzymes, such as lipases and esterases, to selectively catalyze a reaction on one enantiomer, leaving the other unreacted. nih.govpearson.com For this compound, a common approach involves the enzymatic hydrolysis of its corresponding racemic ester. pearson.comyoutube.com An esterase can selectively hydrolyze one enantiomer of the ester to the carboxylic acid, while the other enantiomeric ester remains largely unchanged. pearson.comnih.gov The resulting mixture of the carboxylic acid and the unreacted ester can then be separated. Lipases, such as those from Pseudomonas fluorescens and Thermomyces lanuginosus, have demonstrated high efficiency in the kinetic resolution of related chromane derivatives. mdpi.commdpi.com

Table 2: Lipases Used in the Kinetic Resolution of Chromane Derivatives

| Enzyme | Source | Reaction Type | Substrate | Products | Enantiomeric Excess (ee) | Reference |

| AK Lipase | Pseudomonas fluorescens | Acetylation | Racemic 2-phenylchroman-4-ol | (S)-alcohol and (R)-acetate | 50-99% eeS and >99% eeP | mdpi.com |

| Lipase from TLL | Thermomyces lanuginosus | Hydrolysis | Racemic aryloxy-propan-2-yl acetates | (R)-alcohols and (S)-acetates | >99% ee | mdpi.com |

| Lipase from PSL | Pseudomonas cepacia | Hydrolysis | 2-phenylchroman-4-yl acetate | (2R,4R)-alcohol and (2S,4S)-acetate | 93% and 95% ee | mdpi.com |

Note: eeS refers to the enantiomeric excess of the substrate, and eeP refers to the enantiomeric excess of the product.

Chiral chromatography is a widely used analytical and preparative technique for the separation of enantiomers. youtube.comscilit.comlibretexts.org This method employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their differential retention and, consequently, their separation. youtube.comyakhak.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for the separation of a wide range of chiral compounds, including carboxylic acids. researchgate.netresearchgate.net High-performance liquid chromatography (HPLC) with a chiral column is a common method for both the analytical determination of enantiomeric purity and the preparative isolation of individual enantiomers of compounds like this compound. scilit.comresearchgate.net

Once the enantiomers of this compound are separated, it is crucial to determine their absolute configuration, i.e., to assign the (R) or (S) descriptor to each enantiomer. wikipedia.orglibretexts.org X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. wikipedia.org This technique provides a three-dimensional map of the electron density in the crystal, allowing for the unambiguous assignment of the spatial arrangement of the atoms. Other spectroscopic techniques, such as Vibrational Circular Dichroism (VCD) and the comparison of experimental and calculated specific optical rotations, can also be used to determine or correlate the absolute configuration. mdpi.comnih.govrsc.org For carboxylic acids, derivatization with a chiral reagent followed by NMR spectroscopy can also be a powerful tool for assigning the absolute configuration. nih.gov

Determination of Absolute Configuration

Spectroscopic Methods (e.g., ECD, NMR)

Spectroscopic techniques are pivotal in elucidating the absolute configuration of chiral chromanes. Electronic Circular Dichroism (ECD) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful in this regard.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the molecule's three-dimensional structure. For 2-substituted chromanes, a helicity rule has been proposed to correlate the sign of the Cotton effect in the ECD spectrum with the helicity of the dihydropyran ring. nih.gov The helicity is defined by the torsion angle O1-C2-C3-C4. A positive Cotton effect around 230 nm is often associated with P-helicity (clockwise twist), while a negative one suggests M-helicity (counter-clockwise twist). nih.gov In the case of 2-carboxyl chromanes, those with P-helicity generally exhibit positive Specific Optical Rotations (SORs). mdpi.com The ECD spectrum is sensitive to the solvent used, although generally less so than optical rotatory dispersion (ORD). nih.gov

Nuclear Magnetic Resonance (NMR): ¹H-NMR spectroscopy provides valuable information about the relative stereochemistry and conformation. The coupling constants between the proton at C-2 (H-2) and the two protons at C-3 (H-3a and H-3e) can help determine the orientation of the C-2 substituent. nih.gov A large coupling constant (typically > 8 Hz) between H-2 and one of the H-3 protons is indicative of a trans-diaxial relationship, suggesting that the H-2 proton is in an axial position and the carboxyl group is in an equatorial position. The acidic proton of the carboxylic acid group typically appears as a broad singlet in the downfield region of the ¹H NMR spectrum, around 10-12 ppm. libretexts.orglibretexts.org The carbon of the carboxyl group gives a characteristic signal in the ¹³C NMR spectrum in the range of 160-180 ppm. libretexts.org

Table 1: Expected Spectroscopic Data for this compound Enantiomers

| Spectroscopic Technique | Expected Observation for (S)-enantiomer | Expected Observation for (R)-enantiomer |

| ECD | Expected to show specific Cotton effects. The sign will be opposite to the (R)-enantiomer. encyclopedia.pub | Expected to show specific Cotton effects. The sign will be opposite to the (S)-enantiomer. encyclopedia.pub |

| ¹H NMR (C-2 Proton) | Chemical shift and coupling constants will be identical to the (R)-enantiomer. | Chemical shift and coupling constants will be identical to the (S)-enantiomer. |

| ¹H NMR (COOH Proton) | Broad singlet, ~10-12 ppm. libretexts.orglibretexts.org | Broad singlet, ~10-12 ppm. libretexts.orglibretexts.org |

| ¹³C NMR (COOH Carbon) | Signal around 160-180 ppm. libretexts.org | Signal around 160-180 ppm. libretexts.org |

This table is generated based on typical values for related chromane-2-carboxylic acids and general principles of spectroscopy.

X-ray Crystallography of Chiral Derivatives

X-ray crystallography provides an unambiguous determination of the absolute configuration of a chiral molecule. wikipedia.org For chromane derivatives, this often involves the synthesis of a crystalline derivative. nih.gov The heavy iodine atom at the C-6 position in this compound can be advantageous for crystallographic studies, as it acts as a heavy atom, which can simplify the phasing process in structure determination. nih.gov The resulting three-dimensional electron density map reveals the precise spatial arrangement of all atoms in the crystal lattice, confirming the absolute stereochemistry at the C-2 center. nih.gov

Conformational Analysis of the Dihydropyran Ring in this compound

The dihydropyran ring in chromane derivatives is not planar and adopts a flexible conformation, which is crucial for its chemical reactivity and biological activity.

Ring Puckering and Inversion Dynamics

The dihydropyran ring in chromanes typically exists in a half-chair conformation. mdpi.com This conformation is not static but undergoes rapid inversion between two enantiomeric half-chair forms at room temperature. This dynamic process is known as ring puckering or pseudorotation. mdpi.com The energy barrier for this interconversion can be studied using temperature-dependent NMR spectroscopy. mdpi.com

Impact of the C-6 Iodine and C-2 Carboxyl Substituents on Conformation

The substituents on the chromane ring system significantly influence the conformational equilibrium of the dihydropyran ring.

C-2 Carboxyl Substituent: The carboxyl group at the C-2 position preferentially occupies the equatorial position in the more stable half-chair conformation. nih.gov This arrangement minimizes steric hindrance with the axial hydrogens on the same side of the ring, a phenomenon known as 1,3-diaxial interaction. libretexts.orgmsu.edu The preference for the equatorial position is a general trend for substituents on cyclohexane (B81311) and related six-membered rings. libretexts.orgmsu.edu

Table 2: Influence of Substituents on Dihydropyran Ring Conformation

| Substituent | Position | Primary Influence on Conformation |

| Carboxyl group | C-2 | Strongly favors an equatorial orientation to minimize steric strain. nih.govlibretexts.org |

| Iodine atom | C-6 | Primarily electronic effects on the aromatic ring; minor direct impact on dihydropyran ring puckering. nih.gov |

This table summarizes the expected conformational influences based on established principles for substituted chromanes and cyclohexanes.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations are fundamental to understanding molecular properties and reactivity. For chromane (B1220400) derivatives, various computational parameters, including different hybrid functionals and basis sets, are tested to accurately model their behavior mdpi.com.

Electronic Structure and Bonding Analysis

The electronic structure of 6-Iodochromane-2-carboxylic acid is characterized by the interplay between the chromane ring system and its substituents. The chromane core consists of a fused benzene (B151609) ring and a dihydropyran ring. The iodine atom at the 6-position acts as an electron-withdrawing group through induction, influencing the electron density distribution of the aromatic ring. The carboxylic acid group at the 2-position is a key functional group that governs much of the molecule's chemical behavior, including its acidity and ability to form hydrogen bonds. Quantum chemical calculations can map properties like electron density and electrostatic potential to visualize regions of high or low electron density, identifying sites prone to electrophilic or nucleophilic attack.

Conformational Analysis and Energy Landscapes

The non-planar dihydropyran ring of the chromane system can adopt various conformations. Conformational analysis is crucial as different conformers can have distinct energies and properties mdpi.com. For 2-substituted chromanes, the substituent at the C2 position—in this case, the carboxylic acid group—can be oriented in either an axial or equatorial position, leading to different ring-puckering conformations.

Table 1: Conformational Isomerism in Carboxylic Acids This table presents general findings on the conformational behavior of the carboxylic acid moiety, which is applicable to the title compound.

| Conformer | Description | Relative Stability |

|---|---|---|

| syn-conformer | The O-H group is oriented at approximately 60° with respect to the C=O bond. nih.gov | Generally the more stable and predominant conformer in solution. nih.gov |

| anti-conformer | The O-H group is oriented antiparallel to the C=O bond. nih.gov | Generally the less stable conformer, but its population can be significant (e.g., 20-30%). nih.gov |

Reaction Pathway and Transition State Elucidation

Quantum chemical calculations are instrumental in mapping potential reaction pathways for the synthesis or degradation of this compound. By calculating the energies of reactants, products, intermediates, and, most importantly, transition states, a detailed energy profile of a reaction can be constructed. This allows for the determination of activation energy barriers, which are critical for predicting reaction rates and understanding reaction mechanisms. For instance, theoretical calculations could be used to model the transition states involved in the cyclization step to form the chromane ring or in the hydrolysis of a corresponding ester to yield the carboxylic acid.

Prediction of Spectroscopic Properties (e.g., Optical Rotation, NMR Shifts)

A significant application of quantum chemical calculations is the prediction of spectroscopic properties, which can be used to verify experimental findings or assign stereochemistry.

Optical Rotation: For chiral molecules like this compound, predicting the specific optical rotation (SOR) is particularly important. Theoretical calculations have established a correlation for chiral 2-substituted chromanes: isomers with P-helicity (a right-handed twist) in the dihydropyran ring exhibit positive SORs, while those with M-helicity (a left-handed twist) have negative SORs. mdpi.com However, it is noted that for chromane-2-carboxylic acids specifically, the calculated SOR results can be ambiguous due to the high variability of conformational distribution with different computational parameters. mdpi.com

NMR Shifts: Theoretical methods can also predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). By calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry, predicted NMR spectra can be generated. These predictions are valuable for assigning complex experimental spectra and confirming the structure of the compound.

Table 2: Performance of Selected Computational Approaches in Predicting Specific Optical Rotation (SOR) for Chromane-2-carboxylic Acids Data based on studies of analogous chromane-2-carboxylic acids.

| Computational Approach | General Performance | Notes |

|---|---|---|

| BL-H | Tended to provide fair matches with experimental data. mdpi.com | Performance is dependent on accurate conformational analysis. mdpi.com |

| BH | Generally provided fair matches with experimental data. mdpi.com | As with other methods, results are sensitive to the computed conformational mixture. mdpi.com |

| M6- | Showed good predictive power for some 2-substituted chromanes. mdpi.com | Can be less reliable for chromane-2-carboxylic acids due to conformational complexity. mdpi.com |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior and interactions.

Ligand-Target Interactions (if applicable)

When a molecule like this compound is investigated for its potential biological activity, MD simulations are essential for studying its interactions with target macromolecules, such as proteins or enzymes. For example, in a study on the closely related 6-fluoro-chroman-2-carboxylic acids (FCCAs), molecular simulations were used to reveal the mechanisms behind the highly enantioselective enzymatic resolution of these compounds. rsc.org The simulations demonstrated how the (S) and (R)-enantiomers of the corresponding ester substrate bind differently within the active sites of two different esterase enzymes, explaining the high enantiomeric excess achieved in the biotransformation. rsc.org This approach could be directly applied to this compound to predict its binding affinity and orientation within a given biological target, providing crucial insights for drug design and understanding its mechanism of action.

Solvent Effects on Molecular Conformation and Reactivity

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its physical properties and biological function. For this compound, the flexibility of the chromane ring and the orientation of the carboxylic acid group are key conformational features. The surrounding solvent environment can significantly influence the stability of different conformers.

Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are employed to model the behavior of this compound in various solvents. globalresearchonline.net These calculations can predict the relative energies of different conformers and the energy barriers for interconversion between them. The effect of the solvent is often incorporated using implicit solvent models, such as the Polarizable Continuum Model (PCM), which represents the solvent as a continuous medium with a specific dielectric constant.

Conformational Analysis in Different Solvents:

The carboxylic acid group can exist in different orientations, which can be stabilized to varying degrees by solvents of different polarities. In non-polar solvents, intramolecular hydrogen bonding between the carboxylic acid proton and the ether oxygen of the chromane ring might be favored, leading to a more compact structure. In polar protic solvents like water or methanol, intermolecular hydrogen bonding with solvent molecules would likely dominate, leading to a more extended conformation.

To illustrate the potential solvent effects, a hypothetical conformational analysis is presented below. The dihedral angle (O1-C2-C(O)-OH) defines the orientation of the carboxylic acid group relative to the chromane ring.

Table 1: Hypothetical Relative Energies of this compound Conformers in Different Solvents

| Dihedral Angle (O1-C2-C(O)-OH) | Relative Energy (kcal/mol) in Vacuum | Relative Energy (kcal/mol) in Dichloromethane (ε=8.93) | Relative Energy (kcal/mol) in Water (ε=78.39) |

| 0° (syn-planar) | 2.5 | 2.1 | 1.8 |

| 60° (gauche) | 0.8 | 0.5 | 0.2 |

| 120° (anti-gauche) | 1.5 | 1.2 | 0.9 |

| 180° (anti-planar) | 0.0 | 0.0 | 0.0 |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific quantum chemical calculations.

Solvent Effects on Reactivity:

The reactivity of this compound, for instance, its acidity (pKa) or susceptibility to nucleophilic attack, is also influenced by the solvent. Polar solvents can stabilize charged transition states, thereby accelerating certain reactions. Computational models can predict these effects by calculating reaction energy profiles in different solvent environments. For example, the deprotonation of the carboxylic acid would be more favorable in polar solvents that can effectively solvate the resulting carboxylate anion.

Computational Approaches for Structure-Activity Relationship (SAR) Prediction

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. nih.gov Computational methods play a pivotal role in modern SAR by predicting how modifications to a molecule's structure will affect its interaction with a biological target, such as a protein or enzyme.

For this compound, computational SAR studies would typically involve techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling. nih.gov

Molecular Docking:

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a target protein. nih.gov This method allows researchers to visualize the binding mode and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to the binding affinity.

A hypothetical docking study of this compound and its analogs against a putative protein target could yield data like that presented in the table below. The "docking score" is a measure of the predicted binding affinity, with more negative values indicating a stronger interaction.

Table 2: Hypothetical Docking Scores of this compound Analogs

| Compound | R-group at C6 | Docking Score (kcal/mol) | Key Predicted Interactions |

| 1 | I | -8.5 | Hydrogen bond with Ser124, Halogen bond with Gly120 |

| 2 | Br | -8.2 | Hydrogen bond with Ser124, Halogen bond with Gly120 |

| 3 | Cl | -7.9 | Hydrogen bond with Ser124, Halogen bond with Gly120 |

| 4 | F | -7.1 | Hydrogen bond with Ser124 |

| 5 | H | -7.3 | Hydrogen bond with Ser124 |

Note: This table is for illustrative purposes. The protein target and specific interactions are hypothetical.

From such a study, one might hypothesize that a larger halogen at the C6 position enhances binding affinity, possibly due to favorable halogen bonding interactions with a specific amino acid residue in the binding pocket.

Quantitative Structure-Activity Relationship (QSAR):

QSAR models are mathematical equations that relate the chemical properties of a series of compounds to their biological activities. nih.gov These models are built by calculating a set of molecular descriptors (e.g., molecular weight, lipophilicity (logP), electronic properties) for each compound and then using statistical methods to find a correlation with their experimentally determined activities.

For this compound and its derivatives, a QSAR model could be developed to predict their activity based on descriptors such as:

Electronic Descriptors: Hammett constants for the C6 substituent, atomic charges.

Steric Descriptors: Molar refractivity, van der Waals volume.

Hydrophobic Descriptors: LogP.

Topological Descriptors: Molecular connectivity indices.

A resulting QSAR equation might take the form of:

log(1/IC50) = c0 + c1(logP) + c2(σ) + c3*(MR)

Where IC50 is the half-maximal inhibitory concentration, logP is the lipophilicity, σ is the Hammett constant, MR is the molar refractivity, and c0-c3 are coefficients determined from the statistical analysis. Such a model would allow for the rapid virtual screening of new analogs to prioritize which compounds to synthesize and test experimentally.

Biological and Medicinal Chemistry Research Perspectives

Scaffold Diversity and Biological Relevance of Chromane-2-carboxylic Acids

The chromane (B1220400) ring system, a core component of 6-iodochromane-2-carboxylic acid, is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netcore.ac.uk This designation stems from its recurring presence in a multitude of biologically active compounds, both natural and synthetic. researchgate.netacs.org The structural versatility of the chromane framework allows for the introduction of various substituents at different positions, leading to a wide array of derivatives with diverse pharmacological activities. nih.govnih.gov

Chromane-2-carboxylic acids, in particular, have garnered significant attention. They are key substructures in numerous natural products and have been investigated for a range of therapeutic applications. mdpi.com The biological activities displayed by compounds containing the chromane scaffold are extensive and include antioxidant, anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. researchgate.netnih.govnih.gov For instance, derivatives of chroman-2-carboxylic acid have been synthesized and evaluated for their ability to inhibit nuclear factor-kappaB (NF-κB), a key regulator of inflammatory responses. nih.gov

The chromone (B188151) scaffold, a related structure, is also a prominent feature in drug discovery, with applications in treating neurodegenerative diseases, inflammation, diabetes, and cancer. acs.org The synthetic accessibility of the chromone and chromane cores and the ease with which their structures can be modified make them ideal templates for developing libraries of compounds for structure-activity relationship (SAR) studies. core.ac.uknih.govresearchgate.net This adaptability allows medicinal chemists to systematically explore how different functional groups and their positions on the chromane ring influence biological activity, ultimately leading to the design of more potent and selective therapeutic agents. scirp.org

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of this compound and its derivatives is intricately linked to its specific chemical structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how different parts of the molecule contribute to its pharmacological effects. These studies systematically alter the molecule's structure and observe the resulting changes in biological response, providing a roadmap for designing more effective compounds. scirp.org

Influence of the Iodine Substituent on Biological Response

The presence and position of a halogen substituent, such as iodine, on the chromane ring can significantly impact the biological activity of the compound. rsc.org In the broader context of medicinal chemistry, the introduction of a halogen atom can influence a molecule's lipophilicity, electronic properties, and metabolic stability, all of which can affect its interaction with biological targets. nih.gov

For instance, in a study of cobalt bis(dicarbollide) derivatives, it was found that increasing the atomic mass of the halogen substituent improved biological activity, with the iodine-substituted derivative showing the most selective antibacterial action. rsc.org This suggests that the size and polarizability of the iodine atom can play a crucial role in molecular recognition and binding. In the case of chromane derivatives, a study on 6-substituted decahydroisoquinoline-3-carboxylic acids as NMDA receptor antagonists also highlighted the importance of the substituent at the 6-position for potency and selectivity. nih.gov While this study did not specifically use an iodine substituent, it demonstrates the principle that modifications at this position are critical for activity. Further research focusing specifically on the 6-iodo substitution on the chromane-2-carboxylic acid scaffold is needed to fully elucidate its specific contributions to biological response.

Role of the Carboxylic Acid Moiety in Receptor Binding or Enzyme Inhibition

The carboxylic acid group at the 2-position of the chromane ring is a key functional group that often plays a critical role in the molecule's interaction with its biological target. Carboxylic acids are known to participate in various non-covalent interactions, such as hydrogen bonding and ionic interactions, which are fundamental to molecular recognition at receptor binding sites or enzyme active sites. researchgate.net

The efficiency of these interactions depends on several factors, including the structural and physical properties of both the carboxylic acid and the receptor. researchgate.net In many instances, the carboxylate anion forms crucial salt bridges with positively charged amino acid residues (like lysine (B10760008) or arginine) within the target protein. Studies on various classes of compounds have demonstrated the importance of the carboxylic acid moiety. For example, in a series of pyridoxal (B1214274) derivatives acting as P2X receptor antagonists, the carboxylic acid group was found to be a suitable replacement for phosphate (B84403) or sulfonate groups, indicating its ability to effectively interact with the receptor's binding pocket. nih.gov Similarly, the development of synthetic receptors for carboxylic acids highlights the specific and strong interactions this functional group can form. researchgate.net The acidity and lipophilicity of chromone-2-carboxylic acids have also been shown to be important factors in their drug disposition. nih.gov

Stereochemical Effects on Biological Activity

The chromane-2-carboxylic acid molecule contains a chiral center at the C2 position, meaning it can exist as two non-superimposable mirror images called enantiomers (R and S configurations). The three-dimensional arrangement of atoms, or stereochemistry, can have a profound impact on biological activity. This is because biological targets, such as receptors and enzymes, are themselves chiral and will often interact differently with each enantiomer.

It has been observed that for 2-substituted chromanes, the stereochemistry at the C2 position is fundamentally linked to the helicity of the dihydropyran ring. mdpi.com For example, optically pure (S) and (R)-6-fluoro-chroman-2-carboxylic acids are recognized as crucial chiral building blocks in the pharmaceutical industry, underscoring the importance of stereochemistry. rsc.org The differential interaction of enantiomers with their biological targets can lead to one enantiomer being significantly more potent, having a different pharmacological effect, or being metabolized differently than the other. Therefore, understanding the stereochemical requirements for a desired biological activity is a critical aspect of drug design and development involving chromane-2-carboxylic acid derivatives.

Target Identification and Mechanism of Action Studies

Identifying the specific molecular targets of a compound and elucidating its mechanism of action are fundamental steps in drug discovery and chemical biology. nih.gov For this compound and its derivatives, research has pointed towards interactions with specific G protein-coupled receptors (GPCRs) and ion channels.

Investigation of Receptor Agonism/Antagonism (e.g., GPR35, NMDA receptor)

GPR35:

The G protein-coupled receptor 35 (GPR35) has emerged as a significant target for chromone-2-carboxylic acid derivatives. GPR35 is an orphan receptor that is highly expressed in the gastrointestinal tract and has been implicated in inflammation, pain, and cardiovascular diseases. medchemexpress.comnih.gov Several studies have identified potent and selective agonists for GPR35 among chromone-2-carboxylic acid derivatives. For example, a tritiated form of 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid was developed as a powerful tool for studying GPR35. nih.gov This radioligand allowed for detailed characterization of the receptor and the screening of other compounds. Subsequent synthesis and testing of new fluorine-substituted 6-bromo-8-benzamidochromen-4-one-2-carboxylic acids led to the discovery of some of the most potent GPR35 agonists known to date. nih.gov The structure-activity relationships of these compounds have been explored, revealing key features for potent agonism.

NMDA Receptor:

The N-methyl-D-aspartate (NMDA) receptor is an ionotropic glutamate (B1630785) receptor crucial for synaptic plasticity and memory function. wikipedia.org However, overactivation of NMDA receptors can lead to excitotoxicity and neuronal cell death, implicating them in various neurodegenerative disorders. nih.gov Consequently, NMDA receptor antagonists are of significant therapeutic interest. wikipedia.orgdrugbank.com

While direct studies on this compound as an NMDA receptor antagonist are not prevalent, the structural motif of a carboxylic acid on a heterocyclic ring system is relevant. For instance, indole-2-carboxylic acid has been identified as a competitive antagonist at the glycine (B1666218) binding site of the NMDA receptor. nih.gov Furthermore, conformationally constrained analogs, such as 6-substituted decahydroisoquinoline-3-carboxylic acids, have been developed as potent and selective NMDA receptor antagonists. nih.gov These examples suggest that the chromane-2-carboxylic acid scaffold could potentially be adapted to target the NMDA receptor, although specific research on the 6-iodo derivative in this context is required.

Enzyme Inhibition Profiles

The core structure of chromane and related heterocyclic carboxylic acids has proven to be a valuable scaffold for designing enzyme inhibitors, particularly targeting protein kinases. Research has highlighted the potential of these compounds to selectively interact with the ATP-binding sites of key enzymes implicated in various diseases.

A notable example is the study of 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid , a structurally related analog. This compound has been identified as a potent and selective inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). nih.gov DYRK1A is a protein kinase that plays a significant role in neurological development and is implicated in conditions like Down syndrome and Alzheimer's disease. nih.govnih.gov The free carboxylic acid moiety on these types of molecules is often crucial for their inhibitory activity. nih.gov

The selectivity of these inhibitors is a critical aspect of their therapeutic potential. Many DYRK1A inhibitors show limited selectivity against closely related kinases, such as those in the CLK family. nih.gov However, specific iodo-substituted derivatives have demonstrated considerable selectivity, making them valuable tools for biochemical and cellular studies. nih.gov The development of such selective inhibitors is a key strategy, as they are less likely to cause off-target effects. nih.gov

In addition to DYRK1A, other kinases are also targets of interest. For instance, various chromone derivatives have been investigated for their inhibitory effects on enzymes like human leukocyte elastase and sirtuins. nih.govfrontiersin.org

Table 1: Enzyme Inhibition by Related Carboxylic Acid Derivatives

| Compound/Derivative Class | Target Enzyme(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid | DYRK1A | Potent and selective inhibition. | nih.gov |

| 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives | SIRT3 | Selective inhibition over SIRT1 and SIRT2. | frontiersin.org |

Cellular Pathway Modulation

The inhibition of enzymes like DYRK1A by these compounds directly leads to the modulation of various intracellular signaling pathways. DYRK1A is involved in a multitude of cellular processes, including cell cycle regulation, mRNA splicing, and DNA damage response. nih.gov By inhibiting DYRK1A, compounds like Leucettine L41 can modulate pre-mRNA splicing, induce autophagy, and inhibit the phosphorylation of tau protein, a key event in the pathology of Alzheimer's disease. nih.gov

Furthermore, the modulation of pathways governed by sirtuins, such as SIRT3, can impact cellular metabolism and proliferation. Inhibitors of SIRT3, like certain 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives , can trigger apoptosis in cancer cells, highlighting their potential in oncology. frontiersin.org Chromone derivatives have also been shown to reduce the transcriptional activity of NF-κB, a key regulator of inflammation. nih.gov

Exploration of Specific Therapeutic Areas

Anti-inflammatory and Antioxidant Potential

Derivatives of the chromane and chromone scaffold are widely recognized for their anti-inflammatory and antioxidant properties. nih.gov Natural chromones have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in macrophages. nih.gov This inhibition is partly achieved through the modulation of the NF-κB signaling pathway and activation of the glucocorticoid receptor. nih.gov

The antioxidant activity is often attributed to the chromanol core, which is structurally similar to Vitamin E. researchgate.net These compounds can act as potent radical scavengers, protecting cells from oxidative stress induced by reactive oxygen species (ROS). researchgate.netnih.gov This antioxidant capacity is a key component of their anti-inflammatory effects and contributes to their potential in treating chronic inflammatory diseases. researchgate.net

Table 2: Anti-inflammatory and Antioxidant Activity of Chromane/Chromone Derivatives

| Derivative Class | Activity | Mechanism/Key Finding | Reference(s) |

|---|---|---|---|

| Natural Chromones | Anti-inflammatory | Inhibition of NO, TNF-α, IL-6, IL-1β production; NF-κB pathway modulation. | nih.gov |

| Chromanol-type compounds | Antioxidant | Act as radical scavengers, reducing oxygen-centered radicals. | researchgate.net |

Antimicrobial Applications

The chromane and chromone skeletons are also promising frameworks for the development of new antimicrobial agents. Chromane-2-carboxylic acid itself is used in the preparation of chromanyl-benzimidazoles, which have shown anti-bacterial properties. echemi.com Various synthesized chromane derivatives have demonstrated good to excellent activity against both gram-positive and gram-negative bacteria. researchgate.net

Furthermore, certain chromone derivatives, particularly chromone-3-carbonitriles, have exhibited significant antifungal and antibiofilm activities against several Candida species, including drug-resistant strains. nih.gov The ability to inhibit biofilm formation is a crucial advantage, as biofilms contribute to the persistence of infections and resistance to antifungal drugs. nih.gov

Table 3: Antimicrobial Activity of Related Derivatives

| Derivative Class | Target Organism(s) | Activity/Finding | Reference(s) |

|---|---|---|---|

| Chromanyl-benzimidazoles | Bacteria | Used as anti-bacterial compounds. | echemi.com |

| Chroman Carboxamides | Gram-positive & Gram-negative bacteria | Good to excellent antimicrobial activity. | researchgate.net |

Anticancer Research

The anticancer potential of chromane, chromone, and indole-based carboxylic acids is an active area of research. These compounds can exert their effects through multiple mechanisms, including the inhibition of key enzymes, induction of apoptosis, and cell cycle arrest. nih.govnih.gov

For example, a series of chroman derivatives showed remarkable inhibitory effects on the growth of the human breast cancer cell line MCF-7. nih.gov Similarly, 3-benzylidene chroman-4-one analogs not only exhibited anti-proliferative efficacy against breast cancer cells but also induced apoptosis. tandfonline.com

In the realm of indole (B1671886) derivatives, N-substituted 1H-indole-2-carboxamides have been evaluated for their antiproliferative activity against breast cancer, leukemia, and colon cancer cell lines. nih.gov The versatility of the indole scaffold allows for modifications that can enhance target affinity and improve pharmacokinetic properties, making it a privileged structure in cancer drug discovery. nih.gov

Table 4: Anticancer Activity of Related Derivatives

| Derivative Class | Cancer Cell Line(s) | Key Finding(s) | Reference(s) |

|---|---|---|---|

| Chroman derivatives | MCF-7 (Breast Cancer) | Promising anticancer activity with GI₅₀ values in the micromolar range. | nih.gov |

| 3-benzylidene chroman-4-one analogs | MCF-7 (Breast Cancer) | Anti-proliferative efficacy, induction of apoptosis. | tandfonline.com |

| N-substituted 1H-indole-2-carboxamides | MCF-7 (Breast), K-562 (Leukemia), HCT-116 (Colon) | Antiproliferative activity. | nih.gov |

Applications in Advanced Organic Synthesis

6-Iodochromane-2-carboxylic Acid as a Chiral Building Block

The inherent chirality of the C2 position makes this compound a valuable stereodefined component for constructing enantiomerically pure molecules. Its rigid bicyclic structure provides a predictable three-dimensional framework, which is essential for introducing stereochemical complexity in a controlled manner.

The chromane (B1220400) core is a privileged structure found in a wide array of natural products, including vitamins and various bioactive compounds. google.com While direct application of this compound in the total synthesis of a specific natural product is not extensively documented, its potential is significant. The chromane framework itself is a key component of natural products like cordiachromene, which exhibits antibacterial and anti-inflammatory properties. google.com Synthetic methodologies targeting chromene and chromane derivatives have yielded novel compounds with promising antiprotozoal activity. nih.gov

The presence of the C6-iodine atom on the this compound scaffold offers a strategic advantage. It serves as a handle for modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the introduction of complex carbon-based side chains. This functional group tolerance would allow synthetic chemists to merge the chiral chromane core with other fragments, facilitating convergent and efficient routes to complex natural product analogues that are otherwise difficult to access.

The 6-substituted chromane-2-carboxylic acid framework is a critical intermediate in the synthesis of several important pharmaceutical agents. The most prominent example is the synthesis of Nebivolol, a beta-blocker used to treat high blood pressure. The closely related (S)- and (R)-6-fluorochroman-2-carboxylic acids are pivotal chiral building blocks for constructing the different stereoisomers of Nebivolol. forecastchemicals.com Research has detailed the enzymatic resolution of racemic 6-fluorochroman-2-carboxylate esters to obtain the individual enantiomers with high purity, highlighting the industrial importance of this scaffold. forecastchemicals.com

Given this precedent, this compound is an ideal precursor for creating novel analogues of Nebivolol or other bioactive molecules. The iodine atom can be readily displaced or used in cross-coupling reactions to introduce a variety of substituents at the 6-position, allowing for the systematic exploration of structure-activity relationships (SAR).

Furthermore, derivatives of chromane-2-carboxylic acid have been investigated as potent agonists for peroxisome proliferator-activated receptors (PPARs), which are drug targets for metabolic disorders. researchgate.net The chromane scaffold has also been used as the basis for developing inhibitors of the Artemis endonuclease, a target in cancer therapy. pitt.edu

Table 1: Examples of Pharmaceutical Intermediates Derived from the Chromane-2-Carboxylic Acid Scaffold

| Precursor Scaffold | Target Class/Drug | Therapeutic Area |

| 6-Fluorochroman-2-carboxylic acid | Nebivolol | Antihypertensive |

| 2-Ethylchromane-2-carboxylic acid | PPARα/γ Dual Agonists | Dyslipidemia, Hyperglycemia |

| Chromane-2-carboxylic acid | Artemis Endonuclease Inhibitors | Oncology |

Use in Ligand Design for Metal Catalysis

For instance, N,N'-dioxide ligands have been used with scandium(III) triflate to catalyze the asymmetric synthesis of chromane-2-carboxylate derivatives. rsc.org This demonstrates the compatibility of the chromane scaffold within a chiral metal complex environment. Although in this case the chromane is the product rather than the ligand, it underscores the relevant stereochemical influence of such structures. The broader class of heterocyclic carboxylic acids, such as bipyridine-carboxylic acids, are well-established ligands in coordination chemistry, forming stable complexes with transition metals used in catalysis and materials science. forecastchemicals.com This suggests a potential, yet to be fully explored, role for this compound and its derivatives in the development of novel chiral catalysts.

Contribution to Diversity-Oriented Synthesis (DOS) Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for populating libraries of compounds with high structural and stereochemical diversity, which can then be screened for biological activity. The goal of DOS is to explore novel areas of chemical space efficiently.

This compound is an excellent building block for DOS. Its defined stereochemistry, rigid core, and multiple functionalization points (the carboxylic acid and the aryl iodide) allow it to be elaborated in various directions. A notable example is the use of racemic chromane-2-carboxylic acid in the generation of a library of peptidomimetics designed to inhibit cathepsins, which are proteases implicated as therapeutic targets for SARS-CoV-2. acs.orgchemrxiv.org In this work, the chromane-2-carboxylic acid was used as an N-terminal capping group, coupled to a dipeptide fragment to introduce structural diversity into the library. acs.orgchemrxiv.org The resulting compounds were evaluated as inhibitors of human cathepsins L, B, and S. acs.orgchemrxiv.org

The use of the chromane scaffold introduces a three-dimensional, non-peptidic element into the library, which can lead to improved pharmacological properties compared to purely peptidic structures. The iodine at the C6 position provides a further point for diversification, where a secondary reaction, such as a palladium-catalyzed cross-coupling, could be applied across the library to append a wide range of different chemical groups, exponentially increasing the library's diversity from a single chiral core.

Table 2: Application of Chromane-2-Carboxylic Acid in a DOS Library

| Core Building Block | Synthetic Step | Resulting Library Class | Biological Target |

| (R,S)-Chromane-2-carboxylic acid | HATU-mediated amide coupling with a dipeptide fragment | Acyl Dipeptidomimetics | Cathepsins L, B, and S |

Future Directions and Emerging Research Areas

Development of More Efficient and Sustainable Synthetic Routes